2-Fluoro-2-methylpentan-1-amine

Description

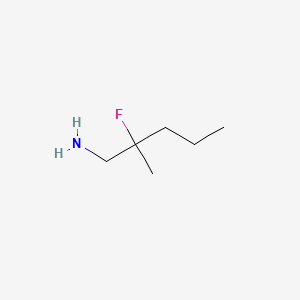

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-2-methylpentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14FN/c1-3-4-6(2,7)5-8/h3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQULVMFTZPDEPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-2-methylpentan-1-amine

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1566506-97-5

This technical guide provides a comprehensive overview of 2-Fluoro-2-methylpentan-1-amine, a fluorinated aliphatic amine of interest in chemical research and drug discovery. Due to the limited availability of public data on this specific compound, this guide also draws upon information on structurally similar molecules to provide a broader context for its potential properties and applications.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1566506-97-5 | [1] |

| Molecular Formula | C₆H₁₄FN | [1] |

| Molecular Weight | 119.18 g/mol | [1] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available | |

| Appearance | Data not available |

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not publicly documented in scientific journals. However, based on general principles of organic chemistry and fluorination techniques, a plausible synthetic route can be conceptualized.

Conceptual Synthetic Workflow:

The synthesis of this compound could likely be achieved through a multi-step process starting from a readily available pentanone derivative. A key step would involve the introduction of a fluorine atom at the C2 position, followed by the formation of the primary amine group.

Conceptual Synthetic Pathway for this compound.

General Experimental Considerations:

-

Fluorination: The introduction of the fluorine atom at a tertiary carbon center could be achieved using various modern fluorinating reagents. The choice of reagent would be critical to control regioselectivity and minimize side reactions.

-

Purification: Purification of the final product would likely involve column chromatography to separate it from unreacted starting materials and byproducts.

-

Characterization: The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Potential Applications in Drug Development

While no specific biological activities or drug development applications have been reported for this compound, the introduction of a fluorine atom into small molecules is a common strategy in medicinal chemistry to enhance pharmacological properties.

The Role of Fluorine in Drug Design:

The presence of a fluorine atom can significantly impact a molecule's:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, increasing the drug's half-life.

-

Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets.

-

Lipophilicity: Fluorination can alter the lipophilicity of a compound, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

-

pKa: The presence of a nearby fluorine atom can lower the pKa of the amine group, influencing its ionization state at physiological pH.

Given these properties, this compound could be a valuable building block for the synthesis of novel drug candidates. Its structural motif could be incorporated into various scaffolds to explore potential activities in areas such as neuroscience, oncology, or infectious diseases.

Potential Signaling Pathway Interactions (Hypothetical):

Due to the lack of specific data, any discussion of signaling pathway interactions remains speculative. However, small aliphatic amines are known to interact with a variety of biological targets. A logical workflow for investigating the potential biological activity of this compound would involve a series of screening assays.

Workflow for Investigating Biological Activity.

Safety Information

No specific safety data sheet (SDS) is publicly available for this compound. As with any research chemical with unknown toxicological properties, it should be handled with extreme care. Standard laboratory safety protocols should be strictly followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical compound with potential applications in research and development, particularly in the field of medicinal chemistry. While specific data on its properties and biological activity are currently lacking, its structure suggests it could serve as a valuable building block for the creation of novel molecules with enhanced pharmacological profiles. Further research is warranted to synthesize and characterize this compound and to explore its potential biological effects.

References

Physicochemical properties of "2-Fluoro-2-methylpentan-1-amine"

Disclaimer: Publicly available experimental data for 2-Fluoro-2-methylpentan-1-amine is limited. This guide has been compiled using data from structurally similar compounds, established chemical principles, and predictive models to offer a comprehensive overview for research and development purposes. All data presented herein should be considered theoretical and requires experimental validation.

Introduction

This compound is a fluorinated aliphatic amine with potential applications in medicinal chemistry and materials science. The introduction of a fluorine atom at a tertiary carbon center adjacent to an amino group is expected to impart unique physicochemical properties, including altered basicity, lipophilicity, and metabolic stability. These characteristics make it an intriguing candidate for investigation by researchers, scientists, and drug development professionals.

The strategic placement of fluorine can significantly influence a molecule's biological activity and pharmacokinetic profile.[1] Fluorine's high electronegativity can lower the pKa of a nearby amine, potentially affecting its interaction with biological targets and improving its bioavailability.[2] This guide provides a detailed summary of the predicted properties, synthesis, and potential applications of this compound, based on analogous compounds and established chemical knowledge.

Physicochemical Properties

Table 1: Predicted and Analog-Based Physicochemical Properties

| Property | Predicted/Analog Value | Source Compound |

| Molecular Formula | C6H14FN | - |

| Molecular Weight | 119.18 g/mol | Calculated |

| CAS Number | 1566506-97-5 | Supplier Data |

| Calculated logP | 1.5 - 2.0 (estimated) | Analog Comparison |

| pKa | 8.5 - 9.5 (estimated) | General Principle[2] |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Solubility | Not available | - |

Table 2: Physicochemical Data of Structural Analogs

| Property | 2-Fluoro-2-methylpropan-1-amine | 2-Fluoro-2-methylpentane |

| Molecular Formula | C4H10FN[3] | C6H13F[4] |

| Molecular Weight | 91.13 g/mol [3] | 104.17 g/mol [4] |

| Calculated logP | 0.2[3] | 2.4[4] |

Synthesis and Experimental Protocols

The synthesis of tertiary fluoroamines like this compound can be challenging. General strategies often involve the introduction of the fluorine atom at a late stage of the synthesis.

General Synthesis Approach

A common route involves the fluorination of a corresponding amino alcohol or the reductive amination of a fluorinated ketone. One plausible synthetic pathway could start from a suitable pentanone derivative.

Experimental Protocol (Hypothetical):

-

Formation of an Oxime: 2-Methylpentan-1-one is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine) to form the corresponding oxime.

-

Reduction to Amine: The oxime is then reduced to the primary amine, 2-methylpentan-1-amine, using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

-

Hydroxylation: A subsequent hydroxylation step at the tertiary carbon could be achieved, although this is a non-trivial transformation and may require specialized reagents.

-

Deoxyfluorination: The resulting 2-hydroxy-2-methylpentan-1-amine can then be subjected to deoxyfluorination using a reagent like diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom.[5]

References

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of fluorinated tertiary amines via visible light-mediated carbonyl fluoroalkylative amination [morressier.com]

- 3. 2-Fluoro-2-methylpropan-1-amine | C4H10FN | CID 55289631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Fluoro-2-methylpentane | C6H13F | CID 23234146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A general, enantioselective synthesis of β- and γ-fluoroamines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Fluoro-2-methylpentan-1-amine: Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of 2-Fluoro-2-methylpentan-1-amine. Due to the limited availability of direct experimental data for this specific compound, this guide leverages structural analysis and data from analogous compounds to provide a robust theoretical framework. This document is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development, offering insights into the molecule's key characteristics, potential for stereoisomerism, and general synthetic considerations.

Chemical Structure and Nomenclature

This compound is a primary amine with a fluorine-substituted chiral center. Its systematic IUPAC name is This compound . The molecule consists of a five-carbon pentane backbone. At the second carbon position (C2), there is both a fluorine atom and a methyl group. The primary amine group (-NH2) is attached to the first carbon (C1).

The chemical structure can be represented as:

Chemical Formula: C₆H₁₄FN

SMILES: CCC(C)(F)CN

InChI Key: InChI=1S/C6H14FN/c1-3-4-6(2,7)5-8/h3-5,8H2,1-2H3

Stereochemistry

A critical aspect of the molecular structure of this compound is the presence of a stereocenter, or chiral center. The second carbon atom (C2) is bonded to four different substituents:

-

A propyl group (-CH₂CH₂CH₃)

-

A methyl group (-CH₃)

-

A fluorine atom (-F)

-

A chloromethyl group (-CH₂NH₂)

The presence of this chiral center means that this compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. These enantiomers are designated as (R)-2-fluoro-2-methylpentan-1-amine and (S)-2-fluoro-2-methylpentan-1-amine.

Caption: Enantiomers of this compound.

The (R) and (S) configurations are determined by the Cahn-Ingold-Prelog priority rules. The different spatial arrangements of the enantiomers can lead to distinct biological activities, a crucial consideration in drug development.

Physicochemical Properties (Predicted)

The following table summarizes predicted physicochemical properties. These values are computational estimations and should be used as a guide for experimental design.

| Property | Predicted Value | Unit |

| Molecular Weight | 119.17 | g/mol |

| XLogP3 | 1.8 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 3 | |

| Exact Mass | 119.1110 | g/mol |

| Monoisotopic Mass | 119.1110 | g/mol |

| Topological Polar Surface Area | 26.0 | Ų |

| Heavy Atom Count | 8 | |

| Complexity | 74.9 |

Data sourced from computational models and databases for analogous compounds.

Experimental Protocols: General Synthetic Approaches

The synthesis of chiral 2-fluoroamines is an active area of research in organic chemistry. While a specific protocol for this compound is not published, several general methodologies for the asymmetric synthesis of related compounds can be adapted.

Asymmetric Hydrogenation of Imines

A common and effective method for producing chiral amines is the asymmetric hydrogenation of prochiral imines.[3][4]

Caption: Asymmetric Hydrogenation Workflow.

Methodology:

-

Synthesis of the Prochiral Imine: The corresponding ketone, 2-fluoro-2-methylpentanal, would be reacted with ammonia or a protected amine source to form the prochiral imine.

-

Asymmetric Hydrogenation: The imine is then subjected to hydrogenation in the presence of a chiral transition metal catalyst (e.g., based on rhodium, ruthenium, or iridium) and a chiral ligand.

-

Purification: The resulting enantioenriched amine is purified using standard techniques such as chromatography.

Use of Chiral Auxiliaries

The use of a chiral auxiliary, such as tert-butanesulfinamide, is a well-established method for the asymmetric synthesis of amines.

Caption: Chiral Auxiliary Synthetic Pathway.

Methodology:

-

Condensation: 2-Fluoro-2-methylpentanal is condensed with a chiral sulfinamide (e.g., (R)- or (S)-tert-butanesulfinamide) to form a chiral sulfinylimine.

-

Diastereoselective Reduction: The C=N bond of the sulfinylimine is reduced with a standard reducing agent (e.g., NaBH₄). The stereochemistry of the auxiliary directs the hydride attack, leading to a high diastereomeric excess.

-

Auxiliary Cleavage: The sulfinyl group is removed by acid hydrolysis to yield the enantioenriched primary amine.

Hydrofluorination of Aziridines

Another potential route involves the ring-opening of a suitably substituted aziridine with a fluoride source.[5][6]

Methodology:

-

Aziridine Formation: A chiral aziridine precursor would be synthesized from an appropriate alkene.

-

Regioselective Ring Opening: The aziridine ring is opened by a fluoride-containing reagent. The regioselectivity of this step is crucial and can be influenced by the substituents on the aziridine ring and the reaction conditions.

Conclusion

This compound is a chiral molecule with significant potential for applications in medicinal chemistry and drug development. Its stereocenter at the C2 position gives rise to two enantiomers, which are likely to exhibit different biological properties. While direct experimental data for this compound is scarce, this guide provides a solid theoretical foundation based on its structure and the properties of related compounds. The outlined synthetic strategies offer viable pathways for the preparation of its enantioenriched forms, which will be essential for future pharmacological evaluation. Further experimental investigation is warranted to fully characterize the physicochemical properties and biological activity of the individual enantiomers of this compound.

References

Spectroscopic Profile of 2-Fluoro-2-methylpentan-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound 2-Fluoro-2-methylpentan-1-amine. In the absence of publicly available experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to support identification, characterization, and further investigation of this molecule. Detailed, generalized experimental protocols for acquiring such data are also provided to guide researchers in their laboratory work.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are generated from computational models and should be used as a reference for comparison with experimentally obtained data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Frequency: 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.75 | Doublet of Doublets (dd) | 2H | -CH₂-NH₂ |

| ~1.60 | Multiplet | 2H | -CH₂-CH₂-CH₃ |

| ~1.45 | Multiplet | 2H | -CH₂-CH₃ |

| ~1.30 | Singlet | 3H | -C(F)(CH₃)- |

| ~0.95 | Triplet (t) | 3H | -CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, Frequency: 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~95 (d, ¹JCF ≈ 170 Hz) | -C(F)(CH₃)- |

| ~50 | -CH₂-NH₂ |

| ~35 | -CH₂-CH₂-CH₃ |

| ~25 (d, ³JCF ≈ 4 Hz) | -C(F)(CH₃)- |

| ~17 | -CH₂-CH₃ |

| ~14 | -CH₂-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380 - 3250 | Medium, Broad | N-H stretch (primary amine) |

| 2960 - 2870 | Strong | C-H stretch (alkane) |

| 1620 - 1580 | Medium | N-H bend (primary amine) |

| 1470 - 1450 | Medium | C-H bend (alkane) |

| 1150 - 1050 | Strong | C-F stretch |

| 1080 - 1020 | Medium | C-N stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound (Electron Ionization)

| m/z | Predicted Fragment Ion |

| 119 | [M]⁺ (Molecular Ion) |

| 104 | [M - CH₃]⁺ |

| 100 | [M - F]⁺ |

| 88 | [M - CH₂NH₂]⁺ |

| 72 | [CH₂=C(F)CH₂CH₃]⁺ |

| 57 | [C₄H₉]⁺ |

| 43 | [C₃H₇]⁺ |

| 30 | [CH₂=NH₂]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube. Ensure the sample is fully dissolved and the solution is homogeneous.

-

Instrument Setup : Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Locking and Shimming : The instrument will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automatic or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved peaks.

-

Acquisition of ¹H Spectrum :

-

Set the appropriate spectral width (e.g., -2 to 12 ppm).

-

Use a standard pulse sequence (e.g., a 30° or 45° pulse).

-

Set the number of scans (e.g., 8-16 scans for a dilute sample).

-

Set a suitable relaxation delay (e.g., 1-2 seconds) to allow for full relaxation of the protons between scans.

-

-

Acquisition of ¹³C Spectrum :

-

Switch the nucleus to ¹³C.

-

Set a wider spectral width (e.g., 0 to 220 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C (e.g., 128 scans or more).

-

A shorter relaxation delay can often be used.

-

-

Data Processing : Perform a Fourier transform on the acquired Free Induction Decay (FID) to obtain the spectrum. Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid) : If the compound is a liquid, place one or two drops directly onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin film.

-

Background Spectrum : Run a background spectrum of the empty instrument to account for atmospheric CO₂ and H₂O, as well as any signals from the instrument itself.

-

Sample Spectrum : Place the prepared salt plates in the sample holder of the IR spectrometer.

-

Data Acquisition : Acquire the spectrum over the desired range (e.g., 4000 to 400 cm⁻¹). The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Data Analysis : Identify and label the significant absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

-

Sample Introduction : For a volatile amine, direct infusion via a heated probe or injection into a Gas Chromatograph (GC) coupled to the mass spectrometer (GC-MS) is suitable. For GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or methanol).

-

Ionization : Select an appropriate ionization method. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that can be used for direct infusion and often preserves the molecular ion.

-

Mass Analysis : The ionized sample is introduced into the mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection : The separated ions are detected, and their abundance is recorded.

-

Data Acquisition : The mass spectrum is generated by plotting the relative abundance of ions against their m/z values.

-

Data Interpretation : Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to deduce the structure of the molecule by identifying the masses of lost neutral fragments and the resulting charged fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel compound.

Caption: A logical workflow for the spectroscopic characterization of a new chemical entity.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Research Applications of Fluorinated Aliphatic Amines

Introduction: The Unique Influence of Fluorine in Aliphatic Amines

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemical and biological research. When introduced into aliphatic amines, fluorine atoms or fluoroalkyl groups exert profound effects on the molecule's physicochemical and biological properties. This is due to fluorine's unique characteristics: high electronegativity, small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), and the exceptional strength of the carbon-fluorine (C-F) bond.[1][2][3]

Fluorinated aliphatic amines are critical building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials.[4][5][6][7] The introduction of fluorine can modulate key parameters such as basicity (pKa), lipophilicity, metabolic stability, and molecular conformation.[5][8][9] These modifications can lead to enhanced biological activity, improved pharmacokinetic profiles, and novel material properties.[1][10] This guide provides a comprehensive overview of the current and potential research applications of these versatile compounds, supported by quantitative data, experimental methodologies, and process visualizations.

Medicinal Chemistry Applications

The introduction of fluorine into aliphatic amine-containing drug candidates is a powerful strategy to overcome common developmental hurdles such as poor metabolic stability and off-target effects.[2][11] Approximately 20% of all pharmaceuticals are fluorinated compounds, a testament to the utility of this approach.[5]

Bioisosteric Replacement

Fluorinated aliphatic amines serve as effective bioisosteres for other functional groups, mimicking their size and electronics while offering distinct advantages. A classic example is the use of a trifluoroethylamine group as a metabolically stable, non-basic mimic of an amide bond.[8][12] This replacement can preserve the hydrogen-bond donating capability of the amide N-H while eliminating susceptibility to cleavage by proteases.[12]

-

Amide Bioisostere: The trifluoroethylamine moiety can replace an amide linkage in peptide-based drugs to enhance resistance to enzymatic degradation.[12]

-

Hydroxyl and Methyl Mimic: A difluoromethyl group (CF₂H) can act as a bioisostere for hydroxyl (OH), thiol (SH), or methyl (CH₃) groups, offering unique hydrogen bonding capabilities.[8]

-

Carbonyl Mimic: The highly polarized C-F bond can serve as a structural and electronic mimic for a carbonyl group.[13]

Modulation of Physicochemical Properties

The potent electron-withdrawing nature of fluorine significantly alters the properties of nearby functional groups, a feature widely exploited in drug design.

-

Basicity (pKa) Reduction: Fluorination of the aliphatic chain drastically reduces the basicity of the amine nitrogen. This can be crucial for avoiding undesirable interactions, such as binding to the hERG potassium channel (a common cause of cardiotoxicity), or for optimizing a drug's absorption and distribution profile.[14][15]

-

Lipophilicity (LogP/LogD): The effect of fluorination on lipophilicity is complex. While fluoro-arenes are generally more lipophilic, monofluorination or trifluoromethylation of alkyl groups can reduce lipophilicity, enhancing solubility.[9][16] This allows for fine-tuning of a compound's properties to achieve the optimal balance for membrane permeability and bioavailability.[5]

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[2][11] Introducing fluorine at or near a metabolically vulnerable site can block enzymatic degradation, thereby increasing the drug's half-life and bioavailability.[17] The cholesterol absorption inhibitor Ezetimibe is a prime example where fluorine was incorporated to block metabolic hydroxylation.[2]

Table 1: Effect of Fluorination on Physicochemical Properties of Cyclic Amines

| Compound | Non-Fluorinated pKₐ(H) | gem-Difluorinated pKₐ(H) | ΔpKₐ | Non-Fluorinated LogP | gem-Difluorinated LogP | ΔLogP | Reference |

|---|---|---|---|---|---|---|---|

| 4-Aminocyclohexanecarboxylic acid | 10.5 | 8.8 | -1.7 | -1.5 | -0.8 | +0.7 | [18] |

| 4-Aminomethylcyclohexane-1-carboxylic acid | 10.6 | 10.1 | -0.5 | -1.4 | -0.6 | +0.8 | [18] |

| Piperidine | 11.2 | 9.1 (4,4-CF₂) | -2.1 | 0.8 | 0.9 | +0.1 | [9] |

| Morpholine | 8.4 | 5.7 (3,3-CF₂) | -2.7 | -0.9 | -0.4 | +0.5 |[9] |

Note: Data is illustrative of the general trends observed upon fluorination.

Positron Emission Tomography (PET) Imaging

The fluorine-18 (¹⁸F) isotope is a widely used positron emitter for PET imaging due to its convenient half-life (~110 minutes) and low positron energy.[19][20] Aliphatic amines are common scaffolds in central nervous system (CNS) drugs and other targeted agents. Labeling these molecules with ¹⁸F allows for non-invasive, quantitative visualization of their distribution, target engagement, and pharmacokinetics in living subjects.[5][21] ¹⁸F-labeled amino acids, which contain an aliphatic amine core, are extensively used for tumor imaging, often outperforming traditional ¹⁸F-FDG scans in situations with high background glucose metabolism, such as in the brain.[19][22]

Agrochemical Applications

Fluorine is a key element in modern agrochemicals, with over 50% of recently approved pesticides containing at least one fluorine atom.[6][23][24] Fluorinated aliphatic amines and related motifs are integral to many successful herbicides, insecticides, and fungicides.

-

Enhanced Efficacy and Potency: The introduction of fluorine can dramatically modify a molecule's binding affinity to its target enzyme or receptor, leading to higher potency.[10][23] This allows for lower application rates, reducing environmental impact.[25]

-

Improved Stability and Transport: Fluorination enhances metabolic stability not only in the target pest but also in the environment, leading to a more persistent and effective product.[3][24] Changes in lipophilicity can also improve the transport of the active ingredient from the point of application to the target site.[10]

-

Herbicide Design: Many modern herbicides, such as the sulfonylureas, incorporate fluorinated aliphatic groups to tune their activity spectrum and crop safety.[26]

-

Insecticide and Fungicide Development: The trifluoromethyl group (-CF₃) is particularly prevalent in insecticides and fungicides, where it often enhances lipophilicity and metabolic resistance.[6][25]

Table 2: Examples of Commercial Agrochemicals with Fluorinated Aliphatic Moieties

| Compound Name | Type | Key Fluorinated Moiety | Mode of Action (General) | Reference |

|---|---|---|---|---|

| Flupyradifurone | Insecticide | -CH₂-CF₂- | Butenolide, nAChR agonist | [23] |

| Flucarbazone | Herbicide | -O-CF₃ | ALS inhibitor | [23] |

| Penoxsulam | Herbicide | -CF₂- | ALS inhibitor | [23] |

| Sulfoxaflor | Insecticide | -CF₃ | Sulfoximine, nAChR competitor | [23] |

| Trifluralin | Herbicide | -CF₃ | Dinitroaniline, microtubule assembly inhibition |[6][27] |

Materials Science Applications

The unique properties of the C-F bond are also harnessed in materials science to create polymers and surfactants with specialized characteristics.

-

Fluoropolymers and Membranes: Incorporating fluorinated aliphatic amines into polymer backbones can create materials with low surface energy, high thermal stability, and excellent chemical resistance.[7][28] Fluorine-rich poly(arylene amine) polymer membranes have been developed for the energy-efficient separation of liquid aliphatic hydrocarbons.[29][30] These materials resist swelling and dilation when immersed in hydrocarbons, a critical property for industrial separations.[29]

-

Low Surface Energy Coatings: Polymers containing perfluoroalkyl side chains exhibit low surface energy, leading to hydrophobic and oleophobic surfaces.[28] Curing epoxy resins with fluorinated amines can reduce the surface energy and improve the wear resistance of the resulting material.[31]

-

Fluorosurfactants: Perfluorinated aliphatic amines and their derivatives are used as surfactants. The fluorinated "tail" is highly non-polar and immiscible with both water and hydrocarbons, leading to powerful surfactant properties at very low concentrations.

Experimental Protocols and Synthesis

The synthesis of fluorinated aliphatic amines often involves specialized reagents and techniques to introduce fluorine into the molecule. Common methods include deoxyfluorination of alcohols or carbonyls, fluorination of amino acids, and the use of fluorinated building blocks.[3][32][33]

Representative Protocol: Synthesis of Carbamoyl Fluorides from Aliphatic Amines

This method demonstrates a modern approach to creating a fluorinated amine derivative (a carbamoyl fluoride) using carbon dioxide as a benign C1 source and a deoxyfluorinating agent like DAST (diethylaminosulfur trifluoride).[34]

Objective: To synthesize an N-alkyl carbamoyl fluoride from a secondary aliphatic amine.

Materials:

-

Secondary aliphatic amine (e.g., dibenzylamine)

-

Diethylaminosulfur trifluoride (DAST)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Carbon Dioxide (CO₂, balloon or cylinder)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A dry round-bottom flask is charged with the aliphatic amine (1.0 mmol) and DMAP (1.2 mmol) under an inert atmosphere (e.g., Argon).

-

Solvent Addition: Anhydrous DCM (5 mL) is added, and the solution is stirred until all solids are dissolved.

-

CO₂ Introduction: The reaction flask is purged with CO₂ gas, and a balloon of CO₂ is affixed to maintain a positive pressure. The mixture is stirred at room temperature for 1 hour to allow for the in-situ formation of the corresponding carbamate.

-

Fluorinating Agent Addition: The solution is cooled to 0 °C in an ice bath. DAST (1.1 mmol) is added dropwise via syringe over 5 minutes.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Workup: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of NaHCO₃. The layers are separated, and the aqueous layer is extracted with DCM (3 x 10 mL).

-

Purification: The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the pure carbamoyl fluoride.

Conclusion and Future Outlook

Fluorinated aliphatic amines are a class of compounds with remarkable versatility and significant impact across multiple scientific disciplines. In medicinal chemistry, they are indispensable tools for modulating physicochemical properties to create safer and more effective drugs.[1] In agrochemicals, they are key to developing potent and stable crop protection agents.[23][25] In materials science, they enable the creation of advanced polymers with tailored surface properties and functionalities.[29]

Future research will likely focus on the development of more efficient, selective, and sustainable methods for synthesizing these compounds.[32][35] The continued exploration of novel fluorinated motifs and a deeper understanding of the complex structure-activity relationships will undoubtedly unlock new applications and lead to the next generation of innovative pharmaceuticals, agrochemicals, and materials.

References

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]

- 11. chemrxiv.org [chemrxiv.org]

- 12. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 16. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Fluorine-18 labeled amino acids for tumor PET/CT imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Seeing more with PET scans: New chemistry for medical imaging | EurekAlert! [eurekalert.org]

- 21. hbni.ac.in [hbni.ac.in]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. 2024.sci-hub.se [2024.sci-hub.se]

- 26. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Fluorine-rich poly(arylene amine) membranes for the separation of liquid aliphatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. pubs.acs.org [pubs.acs.org]

- 33. youtube.com [youtube.com]

- 34. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]

- 35. sciencedaily.com [sciencedaily.com]

An In-depth Technical Guide to Chiral Fluorinated Building Blocks in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Chiral Fluorine in Modern Medicinal Chemistry

The deliberate incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1] When combined with the principles of stereochemistry, the introduction of chiral fluorinated building blocks offers a powerful and nuanced strategy for optimizing drug properties. These building blocks are molecular scaffolds containing one or more fluorine atoms at a stereogenic center, a feature that can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile.[2][3]

Fluorine, the most electronegative element, imparts unique physicochemical properties to organic molecules that are not achievable with other halogens.[4] Its small van der Waals radius (1.47 Å), comparable to that of hydrogen (1.20 Å), allows it to act as a hydrogen isostere with minimal steric perturbation.[4][5] However, the strong carbon-fluorine (C-F) bond and its high polarity can dramatically alter a molecule's electronic distribution, conformation, and susceptibility to metabolic degradation.[6][7]

Chirality, the "handedness" of a molecule, is fundamentally important in drug design as biological systems, such as enzymes and receptors, are themselves chiral.[3][8] Consequently, different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. The convergence of fluorine chemistry and stereochemistry in the form of chiral fluorinated building blocks provides medicinal chemists with a sophisticated toolkit to fine-tune drug candidates for enhanced potency, selectivity, and an improved safety margin.[9] This guide provides a technical overview of the impact of these building blocks, methods for their synthesis, and their application in drug discovery.

The Physicochemical Impact of Fluorine Incorporation

The strategic placement of fluorine can modulate a range of molecular properties critical for drug efficacy and development. These effects, while often beneficial, are highly context-dependent and require careful consideration during the design phase.[1]

Metabolic Stability

One of the most significant advantages of fluorination is the enhancement of metabolic stability.[7][10] The C-F bond is considerably stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by cytochrome P450 enzymes.[4][11] By replacing a metabolically labile hydrogen atom with fluorine, chemists can block common sites of metabolic attack, thereby increasing the drug's half-life and bioavailability.[4][6]

Lipophilicity (logP)

The effect of fluorine on lipophilicity is complex and depends on the molecular environment.[12][13] While fluorination of an aromatic ring generally increases lipophilicity, fluorination of aliphatic chains can either increase or decrease it depending on the substitution pattern.[14][15] For instance, a vicinal difluoro motif has been shown to decrease lipophilicity compared to its geminal counterpart.[15] This modulation of lipophilicity is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties, particularly its ability to permeate cell membranes.[12][16]

Acidity/Basicity (pKa) Modulation

Due to its powerful electron-withdrawing inductive effect, fluorine can significantly lower the pKa of nearby acidic or basic functional groups.[1][17] For example, introducing a fluorine atom near an amine group can decrease its basicity by several orders of magnitude.[1] This modification can improve a drug's oral absorption and central nervous system (CNS) penetration by increasing the population of the more membrane-permeable neutral form at physiological pH.[1][18]

Conformational Control and Binding Affinity

Fluorine substitution can induce conformational biases in a molecule, favoring specific three-dimensional arrangements that may be more conducive to binding with a biological target.[1] This can lead to improved potency and selectivity.[19] Furthermore, the polarized C-F bond can participate in favorable non-covalent interactions within a protein's binding pocket, including hydrogen bonds, dipole-dipole, and multipolar interactions with backbone carbonyls, which can significantly enhance binding affinity.[19][20][21] However, these interactions are highly dependent on the specific geometry of the protein-ligand complex.[22]

Data Presentation: The Quantitative Effects of Fluorination

To better illustrate the impact of incorporating fluorine, the following tables summarize key quantitative data on its physicochemical properties and its effects on drug candidates.

Table 1: Comparison of Physicochemical Properties: Fluorine vs. Hydrogen

| Property | Hydrogen (H) | Fluorine (F) | Citation |

|---|---|---|---|

| van der Waals Radius (Å) | 1.20 | 1.47 | [4][5] |

| Pauling Electronegativity | 2.20 | 3.98 | [2] |

| Bond Dissociation Energy (C-X in CH3-X, kcal/mol) | 105 | 110 |[4][23] |

Table 2: Illustrative Impact of Fluorination on Physicochemical Properties of Drug Candidates

| Parent Compound | Fluorinated Analog | Property Measured | Change upon Fluorination | Citation |

|---|---|---|---|---|

| Ezetimibe | 4-Fluorophenyl derivative | In vivo activity | 50-fold increase | [14] |

| Indole derivative | Propyl vs. vic-Difluoropropyl | logP | Marked decrease | [15] |

| Heteroaryl amines | Fluorinated derivatives | pKa | Decrease by up to 2-3 units | [1] |

| Procaspase-6 Inhibitor | Phenyl vs. Fluorophenyl | Binding Affinity | 6-fold improvement |[19] |

Table 3: Effect of Chiral Fluorination on Binding Affinity (Illustrative Examples)

| Target | Unsubstituted/Racemic Ligand IC50/Ki | Chiral Fluorinated Ligand IC50/Ki | Fold Improvement | Citation |

|---|---|---|---|---|

| Thrombin Inhibitors | (Data varies by position) | (Data varies by position) | Up to 6-fold enhancement | [19] |

| Menin-MLL Inhibitors | MI-2-2 (unsubstituted) | Trifluoromethyl analogues | Significant enhancement | [19] |

| HIV Protease Inhibitors | (Stereoisomer comparison) | anti,anti-4 (fluorinated) | (Activity depends on stereochemistry) |[2] |

Experimental Protocols: Synthesis of Chiral Fluorinated Building Blocks

The synthesis of enantiomerically pure fluorinated compounds remains a significant challenge in organic chemistry.[2][24] Several strategies have been developed to address this, broadly categorized into asymmetric fluorination and the use of chiral precursors.

Asymmetric Electrophilic Fluorination

This approach introduces a fluorine atom into a prochiral substrate using an electrophilic fluorine source (e.g., Selectfluor®, N-Fluorobenzenesulfonimide - NFSI) in the presence of a chiral catalyst or auxiliary.[25][26]

General Experimental Protocol: Organocatalytic Asymmetric α-Fluorination of an Aldehyde

-

Catalyst and Substrate Preparation: To a solution of the desired aldehyde (1.0 eq) in a suitable solvent (e.g., trifluoroethanol, CH2Cl2) at the specified temperature (e.g., -20 °C to room temperature), add the chiral organocatalyst (e.g., a proline derivative, 0.1-0.2 eq).[27]

-

Fluorination: Stir the mixture for a short period (e.g., 10-15 minutes) to allow for enamine formation. Add the electrophilic fluorinating agent (e.g., Selectfluor®, 1.1 eq) portion-wise over a period of time.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3 or water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, CH2Cl2).

-

Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired α-fluoro aldehyde.[27]

Asymmetric Synthesis via Chiral Auxiliaries

This classic method involves covalently attaching a chiral auxiliary to a substrate to direct a diastereoselective fluorination reaction. The auxiliary is then cleaved to yield the enantiomerically enriched product.

General Experimental Protocol: Diastereoselective Fluorination using a Chiral Imide Enolate

-

Enolate Formation: Dissolve the chiral N-acyl imide (e.g., derived from an Evans auxiliary, 1.0 eq) in an anhydrous aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere (e.g., Argon). Add a strong base (e.g., n-BuLi, LDA, 1.05 eq) dropwise and stir for 30-60 minutes to ensure complete enolate formation.[2]

-

Electrophilic Fluorination: Add a solution of the electrophilic fluorinating agent (e.g., NFSI, 1.2 eq) in THF dropwise to the enolate solution at -78 °C.

-

Reaction Monitoring & Quenching: Stir the reaction mixture at low temperature until completion, as monitored by TLC. Quench the reaction by adding a saturated aqueous solution of NH4Cl.

-

Extraction and Auxiliary Cleavage: Allow the mixture to warm to room temperature and extract with an organic solvent. Isolate the crude product and cleave the chiral auxiliary under standard conditions (e.g., LiOH/H2O2 for Evans auxiliaries) to release the chiral α-fluoro carboxylic acid or a derivative thereof.

-

Purification: Purify the final product by chromatography or crystallization.[2]

Enzymatic and Chemoenzymatic Synthesis

Enzymes offer an alternative and highly selective route to chiral fluorinated compounds.[28] For instance, certain reductases can be used in photoenzymatic strategies to asymmetrically introduce fluorinated motifs into olefins.[28]

Conceptual Protocol: Photoenzymatic Asymmetric Fluorination

-

Reaction Setup: In a suitable buffer solution, combine the olefin substrate, a flavin mononucleotide (FMN)-dependent reductase, and a fluorine reagent with a suitable leaving group.[28]

-

Photo-irradiation: Irradiate the mixture with light of an appropriate wavelength to induce electron transfer, leading to the formation of a carbon radical bearing the fluorine atom.

-

Enzymatic Control: The enzyme's chiral pocket environment directs the subsequent enantioselective hydrogen atom transfer (HAT), establishing the stereocenter.[28]

-

Isolation: After the reaction is complete, denature the enzyme and extract the product with an organic solvent.

-

Purification: Purify the resulting chiral fluorinated compound using standard chromatographic techniques.

Mandatory Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key workflows and concepts related to chiral fluorinated building blocks.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. ucj.org.ua [ucj.org.ua]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Fluorination Patterning: A Study of Structural Motifs That Impact Physicochemical Properties of Relevance to Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. the-innovation.org [the-innovation.org]

"2-Fluoro-2-methylpentan-1-amine" molecular weight and formula

An Analysis of Core Molecular Properties for Application in Research and Development

This document provides a detailed summary of the fundamental molecular characteristics of 2-Fluoro-2-methylpentan-1-amine, a compound of interest for researchers, scientists, and professionals in drug development. The information is presented to facilitate its use in computational modeling, synthetic chemistry, and analytical applications.

Molecular Identity and Composition

The structural nomenclature "this compound" defines a specific arrangement of atoms. The molecule is constructed on a five-carbon pentane backbone. An amine group (-NH₂) is attached to the first carbon (C1), while both a fluorine atom (-F) and a methyl group (-CH₃) are substituted on the second carbon (C2). This precise configuration is critical for its chemical reactivity and interaction with biological systems.

Based on this structure, the elemental composition has been determined to establish its molecular formula and corresponding molecular weight.

Quantitative Molecular Data

The core quantitative attributes of this compound are summarized below. These values are foundational for all stoichiometric calculations, analytical characterizations, and formulation development. The molecular weight is derived from the sum of the atomic weights of the constituent atoms based on IUPAC standard atomic weights.

| Parameter | Value |

| Molecular Formula | C₆H₁₄FN |

| Molecular Weight | 119.18 g/mol [1] |

| CAS Number | 1566506-97-5[1] |

Methodologies

3.1 Determination of Molecular Formula

The molecular formula was derived by systematic enumeration of each atom based on the IUPAC name "this compound":

-

Pentane Base: A 5-carbon alkane chain.

-

-1-amine: A nitrogen atom bonded to two hydrogen atoms (-NH₂) is attached to the first carbon.

-

2-methyl: A methyl group (-CH₃) is attached to the second carbon.

-

2-fluoro: A fluorine atom (-F) is attached to the second carbon, replacing a hydrogen atom.

-

Hydrogen Saturation: All remaining valences on the carbon atoms are saturated with hydrogen atoms.

The final count yields 6 carbon atoms, 14 hydrogen atoms, 1 fluorine atom, and 1 nitrogen atom.

3.2 Calculation of Molecular Weight

The molecular weight (MW) was calculated using the molecular formula (C₆H₁₄FN) and the standard atomic weights of the constituent elements:

-

Atomic weight of Carbon (C) ≈ 12.011 u

-

Atomic weight of Hydrogen (H) ≈ 1.008 u

-

Atomic weight of Fluorine (F) ≈ 18.998 u

-

Atomic weight of Nitrogen (N) ≈ 14.007 u

MW = (6 × 12.011) + (14 × 1.008) + (1 × 18.998) + (1 × 14.007) = 119.183 g/mol

This calculated value is consistent with published data for this compound.[1]

Logical Data Relationship

The relationship between the compound's nomenclature and its fundamental molecular properties is a direct, hierarchical flow. The systematic name dictates the structure, which in turn defines the molecular formula and, consequently, the molecular weight. This logical pathway is visualized below.

References

In-depth Technical Guide: Safety and Handling of 2-Fluoro-2-methylpentan-1-amine

Notice: Detailed safety and handling information, including a comprehensive Safety Data Sheet (SDS), for "2-Fluoro-2-methylpentan-1-amine" (CAS No. 1566506-97-5) is not publicly available at this time. This document provides general guidance based on the chemical structure and information available for structurally similar compounds. This guide is intended for researchers, scientists, and drug development professionals and should be supplemented with internal safety assessments and, if possible, direct consultation with the chemical supplier.

Introduction

This compound is a fluorinated aliphatic amine. Its structure, containing a fluorine atom on a tertiary carbon and a primary amine group, suggests potential for unique reactivity and biological activity, making it of interest to researchers in drug discovery and development. The presence of the fluorine atom can significantly alter the compound's physicochemical properties, such as lipophilicity and metabolic stability, compared to its non-fluorinated analogue.

Due to the limited availability of specific data, a cautious approach to handling is paramount. The information presented herein is based on general principles of chemical safety and data extrapolated from similar compounds.

Hazard Identification and Precautionary Measures

While a specific Globally Harmonized System (GHS) classification for this compound is not available, an assessment of its functional groups (primary amine, alkyl fluoride) suggests the following potential hazards. For a structurally related compound, 2-fluoro-2-methylpropan-1-amine hydrochloride, the identified hazards include skin irritation, serious eye irritation, and respiratory irritation. A similar hazard profile should be assumed for this compound until specific data becomes available.

Assumed Potential Hazards:

-

Skin Corrosion/Irritation: Amines can be corrosive or irritating to the skin.

-

Serious Eye Damage/Irritation: Likely to cause serious eye irritation or damage.

-

Respiratory Irritation: Vapors or aerosols may be irritating to the respiratory tract.

-

Acute Toxicity (Oral, Dermal, Inhalation): The toxicity is unknown, but it should be handled as a potentially toxic substance.

-

Flammability: The flammability is unknown.

Precautionary Statements (Assumed)

| Category | Precautionary Statement |

| Prevention | Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. |

| Response | If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. |

| Disposal | Dispose of contents/container in accordance with local/regional/national/international regulations. |

Experimental Workflow for Safe Handling

The following workflow should be adopted when handling this compound in a laboratory setting.

Caption: General laboratory workflow for handling this compound.

First Aid Measures (Assumed)

In the absence of specific data, the following first aid measures are recommended based on the potential hazards of similar chemical structures.

| Exposure Route | First Aid Measures |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison control center or physician if you feel unwell. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. |

Spill and Waste Disposal

Spill Response Logical Flow

Caption: Logical flow for responding to a spill of this compound.

Waste Disposal

All waste containing this compound should be treated as hazardous waste. Dispose of in accordance with all applicable federal, state, and local environmental regulations. Do not allow to enter drains or waterways.

Conclusion and Recommendations

The lack of comprehensive safety data for this compound necessitates a highly cautious and conservative approach to its handling. Researchers, scientists, and drug development professionals must operate under the assumption that this compound is hazardous. The primary recommendations are:

-

Contact the Supplier: Vigorously attempt to obtain a Safety Data Sheet (SDS) from the chemical supplier.

-

Conduct a Thorough Risk Assessment: Before any experimental work, perform a detailed internal risk assessment.

-

Utilize Engineering Controls: Always handle this compound in a properly functioning chemical fume hood.

-

Wear Appropriate PPE: At a minimum, this should include chemical-resistant gloves, a lab coat, and chemical safety goggles. A face shield may also be appropriate.

-

Assume High Toxicity: Until proven otherwise, treat this compound as a substance with significant potential for skin, eye, and respiratory irritation, as well as potential acute toxicity.

This guide will be updated as more specific and reliable safety and handling information for this compound becomes publicly available.

Predicted Biological Activity of 2-Fluoro-2-methylpentan-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted biological activity of the novel compound, 2-Fluoro-2-methylpentan-1-amine. In the absence of empirical data, this document leverages in silico predictive models to forecast its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion), toxicity profile, and potential biological targets. This guide serves as a foundational resource for researchers, offering detailed methodologies for hypothesized experimental validation and visual workflows to guide future laboratory investigations. All computational predictions are presented in structured tables for clarity and comparative analysis.

Introduction

This compound is a small molecule with structural features, notably a primary amine and a fluorine atom, that suggest potential biological activity. The primary amine group can participate in hydrogen bonding and ionic interactions, which are crucial for molecular recognition by biological targets. The presence of a fluorine atom can influence the compound's metabolic stability, lipophilicity, and binding affinity. This document outlines a systematic in silico approach to predict the compound's biological profile and provides a roadmap for its experimental validation.

In Silico Predictions

The Simplified Molecular Input Line Entry System (SMILES) string for this compound, CCCC(C)(F)CN, was used as the input for various predictive models.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical determinants of its biological activity. Predictions for this compound are summarized in Table 1.

| Property | Predicted Value | Interpretation |

| Molecular Weight | 119.18 g/mol | Low molecular weight, favorable for absorption. |

| LogP (Octanol/Water Partition Coefficient) | 1.85 | Moderate lipophilicity, suggesting good membrane permeability. |

| LogS (Aqueous Solubility) | -2.5 | Moderately soluble in water. |

| pKa (Acid Dissociation Constant) | 9.5 (Predicted for the amine group) | The compound will be predominantly protonated at physiological pH. |

| Polar Surface Area (PSA) | 26.02 Ų | Low PSA, indicating good potential for cell membrane penetration. |

Pharmacokinetics (ADMET) Prediction

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound is crucial for its potential as a therapeutic agent. The predicted ADMET properties for this compound are detailed in Table 2. These predictions were generated using models such as ADMETlab 2.0.[1][2][3][4]

| ADMET Parameter | Prediction | Interpretation |

| Absorption | ||

| Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | High | Indicates good intestinal permeability.[5] |

| P-glycoprotein Substrate | No | Not likely to be subject to efflux by P-glycoprotein. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeant | Yes | The compound is predicted to cross the blood-brain barrier.[5] |

| Plasma Protein Binding (PPB) | Low | A significant fraction of the drug is expected to be free in circulation.[5] |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low probability of inhibiting this major drug-metabolizing enzyme. |

| CYP3A4 Inhibitor | No | Low probability of inhibiting this major drug-metabolizing enzyme. |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) Substrate | Probable | May be actively secreted by the kidneys. |

| Toxicity | ||

| hERG Inhibition | Low Probability | Unlikely to cause cardiotoxicity through hERG channel blockade. |

| Ames Mutagenicity | Low Probability | Not predicted to be mutagenic. |

| Hepatotoxicity | Low Probability | Low risk of causing liver damage. |

Predicted Biological Targets

To identify potential biological targets of this compound, a similarity-based approach was employed using tools like SwissTargetPrediction.[6][7][8][9][10] This method compares the query molecule to a database of known active compounds. The most probable targets are listed in Table 3.

| Target Class | Specific Target Examples | Probability | Rationale for Interaction |

| G-Protein Coupled Receptors (GPCRs) | Dopamine Receptors, Serotonin Receptors, Adrenergic Receptors | High | The primary amine is a common feature in ligands for biogenic amine receptors. |

| Enzymes | Monoamine Oxidases (MAO-A, MAO-B), Kinases | Moderate | The amine group could serve as a substrate or inhibitor for amine-metabolizing enzymes. |

| Ion Channels | Voltage-gated sodium channels, Potassium channels | Low | Some small amines are known to modulate ion channel activity. |

Experimental Protocols for Validation

The following section details experimental protocols to validate the in silico predictions.

Cytotoxicity Assay

A fundamental first step is to determine the concentration range over which this compound exhibits cytotoxic effects. The Resazurin assay is a common method for this purpose.[11][12][13][14][15]

Methodology: Resazurin-Based Cytotoxicity Assay

-

Cell Culture: Plate a suitable cell line (e.g., HEK293 for general cytotoxicity, or a neuronally-derived line like SH-SY5Y if CNS effects are of primary interest) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.

-

Resazurin Addition: Add resazurin solution to each well to a final concentration of 10% of the well volume and incubate for 2-4 hours.

-

Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration at which 50% of cell viability is inhibited) can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

GPCR Binding Assay

Based on the high probability of interaction with GPCRs, a radioligand binding assay can be used to determine the affinity of the compound for specific aminergic receptors.[16][17][18][19]

Methodology: Radioligand Competition Binding Assay

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR (e.g., Dopamine D2 receptor).

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a known radioligand for the target receptor (e.g., [3H]-spiperone for the D2 receptor) at a concentration close to its Kd, and varying concentrations of this compound.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Scintillation Counting: Add scintillation fluid to each filter and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of this compound. The IC50 value can be determined, and from this, the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.

Kinase Inhibition Assay

To investigate the predicted interaction with kinases, a common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[20][21][22][23][24]

Methodology: ADP-Glo™ Kinase Assay

-

Kinase Reaction: In a 96-well plate, set up the kinase reaction containing the target kinase, its substrate, ATP, and varying concentrations of this compound. Include appropriate controls (no inhibitor, no enzyme).

-

Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a set period (e.g., 60 minutes).

-

ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound. Determine the IC50 value from a dose-response curve.

Monoamine Oxidase (MAO) Activity Assay

To assess the potential of this compound to inhibit MAO-A or MAO-B, a fluorometric assay kit can be utilized.[25][26][27][28][29]

Methodology: Fluorometric MAO Activity Assay

-

Enzyme and Inhibitor Preparation: Prepare solutions of recombinant human MAO-A and MAO-B. Prepare a serial dilution of this compound.

-

Assay Reaction: In a 96-well plate, add the MAO enzyme and the test compound at various concentrations. Include known inhibitors of MAO-A (e.g., clorgyline) and MAO-B (e.g., selegiline) as positive controls.

-

Substrate Addition: Initiate the reaction by adding a suitable substrate (e.g., a non-fluorescent substrate that is converted to a fluorescent product by the enzyme).

-

Incubation: Incubate the plate at 37°C for a specified time.

-

Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of MAO inhibition for each concentration of the test compound. Determine the IC50 values for both MAO-A and MAO-B.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the predicted biological activity and experimental workflow for this compound.

References

- 1. ADMETlab 2.0 [admetmesh.scbdd.com]

- 2. ADMETlab 2.0 [admetmesh.scbdd.com]

- 3. researchgate.net [researchgate.net]

- 4. ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. admetmesh.scbdd.com [admetmesh.scbdd.com]

- 6. SwissTargetPrediction - SIB Swiss Institute of Bioinformatics [expasy.org]

- 7. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. SwissTargetPrediction [swisstargetprediction.ch]

- 11. Cytotoxicity assay [bio-protocol.org]

- 12. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. mdpi.com [mdpi.com]

- 16. 2024.sci-hub.se [2024.sci-hub.se]

- 17. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. resources.revvity.com [resources.revvity.com]

- 20. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 21. promega.com [promega.com]

- 22. ulab360.com [ulab360.com]

- 23. promega.com [promega.com]

- 24. worldwide.promega.com [worldwide.promega.com]

- 25. abcam.cn [abcam.cn]

- 26. resources.bio-techne.com [resources.bio-techne.com]

- 27. sigmaaldrich.com [sigmaaldrich.com]

- 28. assaygenie.com [assaygenie.com]

- 29. cellbiolabs.com [cellbiolabs.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Fluoro-2-methylpentan-1-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction: The introduction of fluorine into organic molecules can significantly alter their biological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, the development of synthetic routes to novel fluorinated compounds is of great interest to the pharmaceutical and agrochemical industries. 2-Fluoro-2-methylpentan-1-amine is a fluorinated primary amine with potential applications as a building block in the synthesis of bioactive molecules. These notes provide a detailed protocol for a plausible multi-step synthesis of this target compound from commercially available starting materials.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved in a three-step sequence starting from 2-methylpentanoic acid. The key transformations involve the introduction of a fluorine atom at the alpha-position of the carboxylic acid, followed by conversion of the carboxyl group to a primary amine.

The proposed pathway is as follows:

-

α-Fluorination: Synthesis of 2-fluoro-2-methylpentanoic acid from 2-methylpentanoic acid.

-

Amidation: Conversion of 2-fluoro-2-methylpentanoic acid to 2-fluoro-2-methylpentanamide.

-

Reduction: Reduction of the amide to the target primary amine, this compound.

The following sections provide detailed experimental protocols for each of these steps.

Experimental Protocols

Step 1: Synthesis of 2-Fluoro-2-methylpentanoic acid

This procedure describes the α-fluorination of 2-methylpentanoic acid using a fluorinating agent such as Selectfluor™. While direct fluorination of this specific substrate is not widely reported, this protocol is based on general methods for the α-fluorination of carboxylic acids[1][2].

Materials:

-

2-Methylpentanoic acid

-

Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

-

Acetonitrile (anhydrous)

-

Sodium bicarbonate (NaHCO₃)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Hydrochloric acid (1 M)

Procedure:

-

To a solution of 2-methylpentanoic acid (1.0 eq) in anhydrous acetonitrile, add Selectfluor™ (1.2 eq).

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or ¹H NMR.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-fluoro-2-methylpentanoic acid.

Step 2: Synthesis of 2-Fluoro-2-methylpentanamide

This protocol details the conversion of the fluorinated carboxylic acid to the corresponding primary amide. This is a standard amidation procedure.

Materials:

-

2-Fluoro-2-methylpentanoic acid

-

Oxalyl chloride

-

Dimethylformamide (DMF, catalytic amount)

-

Dichloromethane (DCM, anhydrous)

-

Ammonia (0.5 M in 1,4-dioxane)

Procedure:

-

Dissolve 2-fluoro-2-methylpentanoic acid (1.0 eq) in anhydrous dichloromethane.

-

Add a catalytic amount of DMF (1-2 drops).

-

Slowly add oxalyl chloride (1.5 eq) to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until gas evolution ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride.

-

Dissolve the crude acyl chloride in anhydrous dichloromethane and cool to 0 °C.

-

Slowly add a solution of ammonia in dioxane (2.5 eq).

-

Stir the reaction mixture at room temperature for 4 hours.

-

Quench the reaction with water and extract the product with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain 2-fluoro-2-methylpentanamide. Further purification can be achieved by recrystallization or column chromatography if necessary.

Step 3: Synthesis of this compound